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Compound of Interest

2-Bromo-1-methyl-1H-imidazole-4-
Compound Name: S
carboxylic acid

cat. No.: B1391589

Introduction: The Strategic Importance of Bromo-
Methyl-Imidazoles

The imidazole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal
chemistry and materials science, imparting unique electronic and biological properties to
molecules. When functionalized with methyl and bromo groups, these derivatives are
transformed into exceptionally versatile building blocks for organic synthesis. The strategic
placement of the bromine atom provides a highly reactive handle for a multitude of cross-
coupling reactions, while the methyl group can influence solubility, steric hindrance, and
metabolic stability.

This guide serves as a technical resource for researchers, chemists, and drug development
professionals, exploring the core chemical principles, synthetic strategies, and key applications
of bromo-methyl-imidazole derivatives. We will delve into the causality behind their synthetic
utility and provide actionable protocols to leverage these powerful intermediates in research
and development.

Core Chemical Properties and Reactivity

The utility of bromo-methyl-imidazole derivatives stems from the distinct roles of the imidazole
core and the carbon-bromine bond. The imidazole ring is an electron-rich aromatic system, and
the nitrogen atoms can act as hydrogen bond donors/acceptors or as nucleophiles. The
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bromine atom, attached to an sp2-hybridized carbon, is an excellent leaving group, making it
the primary site for synthetic elaboration.

This dual functionality makes the bromo-methyl-imidazole scaffold a cornerstone for
constructing complex molecular architectures, primarily through palladium-catalyzed cross-
coupling reactions.[1] These reactions enable the efficient formation of new carbon-carbon and
carbon-heteroatom bonds, which is fundamental to modern chemical synthesis.
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Caption: Versatility of the bromo-methyl-imidazole core in cross-coupling reactions.

Synthesis of Bromo-Methyl-Imidazole Derivatives

The synthesis of specific bromo-methyl-imidazole regioisomers can be a significant challenge.
For instance, direct methylation of a bromo-imidazole precursor can lead to a mixture of N-
methylated regioisomers that are difficult to separate.[2] Therefore, robust and scalable
synthetic routes are critical for their practical application.

A common strategy involves the direct bromination of an N-methylated imidazole precursor
using a brominating agent like N-Bromosuccinimide (NBS). The choice of solvent and reaction
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conditions is crucial for achieving high regioselectivity and yield.

General Protocol: Synthesis of 4-Bromo-1-methyl-1H-
imidazole-5-carboxamide Derivative

This protocol is adapted from a patented method and illustrates a typical bromination step.[3]

» Dissolution: Dissolve the starting material (a substituted 1-methyl-1H-imidazole-5-
carboxamide) in a suitable solvent such as chloroform.

o Reagent Addition: Add the catalyst, such as azobisisobutyronitrile (AIBN), followed by the
brominating agent, N-Bromosuccinimide (NBS), to the solution. A typical molar ratio of
substrate to NBS is between 1:2.5 and 1:3.[3]

e Reaction Incubation: Stir the mixture at room temperature for approximately 30 minutes to
ensure homogeneity.

o Heating: Increase the temperature to around 50°C and maintain stirring for 12 hours,
monitoring the reaction progress via Thin Layer Chromatography (TLC).

e Workup: Upon completion, cool the reaction mixture and concentrate it under reduced
pressure to remove the solvent.

« Purification: Purify the resulting crude residue using column chromatography to isolate the
desired 4-bromo-1-methyl-1H-imidazole product.

Self-Validation Insight: The progress of the reaction should be meticulously monitored by TLC.
The disappearance of the starting material spot and the appearance of a new, lower Rf product
spot indicates a successful transformation. A final purity check by *H NMR and Mass
Spectrometry is essential to confirm the structure and integrity of the final compound.

Applications in Medicinal Chemistry and Drug
Discovery

Bromo-methyl-imidazoles are foundational components in the pharmaceutical sector, serving
as key intermediates for a wide range of Active Pharmaceutical Ingredients (APIs). Their
structural motif is present in a multitude of diversified bioactive compounds.[2]
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Key Therapeutic Areas:

e Oncology: These derivatives are building blocks for various kinase inhibitors, which are a
major class of anti-cancer drugs.[2] For example, 4-bromo-1,2-dimethyl-1H-imidazole is a
crucial precursor for synthesizing casein kinase inhibitors for anticancer therapy.[2] They are
also used in synthesizing novel BRAF inhibitors and bimetallic platinum(ll) complexes with
potent cytotoxic activity.[4][5]

« Infectious Diseases: The imidazole core is a well-known pharmacophore in antifungal and
antibacterial agents.[6][7] Bromo-substituted derivatives serve as starting materials for novel
compounds tested against various bacterial strains and Mycobacterium tuberculosis.[6][8]

 Inflammatory and Metabolic Diseases: The versatility of the scaffold allows for its
incorporation into inhibitors for enzymes like xanthine oxidase and RIP1 kinase, which are
targets for inflammatory conditions.[2]

The table below summarizes the utility of specific bromo-methyl-imidazole derivatives in the
synthesis of various classes of bioactive molecules.

Bromo-Methyl-Imidazole Therapeutic
- .. Reference

Derivative Target/Application Area

Cathepsin K, Xanthine
4-Bromo-1,2-dimethyl-1H- Oxidase, Casein Kinase, 2]
imidazole CDK®8/19, RIP1 Kinase, TGFf

Inhibitors

Precursor for ligands in
2-Bromo-1-methyl-1H- ) )
o cytotoxic Platinum(ll) [4]
imidazole

complexes
Bromo-imidazole Scaffolds BRAF Inhibitors (Oncology) [5]
5-(nitro/bromo)-styryl-2- Anti-tubercular and 61(6]
benzimidazoles Antimicrobial Agents

Applications in Materials Science and Catalysis
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Beyond pharmaceuticals, bromo-methyl-imidazole derivatives are valuable in materials science

and catalysis.

e Ligand Synthesis: They are used to synthesize complex ligands for transition metal catalysts.
[9][10] The resulting metal complexes can have unique catalytic properties or applications as

functional materials.

o Advanced Materials: The imidazole scaffold is a component in the development of advanced
materials, and the bromo-functionality allows for its covalent incorporation into larger polymer

or crystal structures.

e lonic Liquids: The parent compound, 1-methylimidazole, is a fundamental building block for
imidazolium-based ionic liquids.[11] Brominated versions can be used to create
functionalized ionic liquids with specific properties.

Detailed Experimental Workflow: Suzuki-Miyaura
Cross-Coupling

The Suzuki-Miyaura coupling is arguably the most common application for bromo-methyl-
imidazole derivatives, enabling the formation of a C-C bond with an aryl or heteroaryl boronic

acid.
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Reaction Setup

1. Add Bromo-Methyl-Imidazole,
Boronic Acid, and Base (e.g., K2CO3)
to a reaction flask.

\ 4

2. Purge flask with an
inert gas (N2 or Ar).

:

3. Add anhydrous solvent
(e.g., Dioxane/Water mixture).

:

4. Add Palladium Catalyst
(e.g., Pd(PPh3)4).

Reaction Execution

5. Heat the reaction mixture
(e.g., 80-100°C) with stirring.

:

6. Monitor progress by TLC
or LC-MS until starting
material is consumed.

Workup & Purification
Y

7. Cool to RT, dilute with
water and extract with an
organic solvent (e.g., EtOAc).

l

8. Wash combined organic layers,
dry over Na2S04, and filter.

:

9. Concentrate under vacuum.

\ 4

10. Purify crude product via
column chromatography.

Click to download full resolution via product page

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
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Step-by-Step Protocol:

Reactant Preparation: To a flame-dried round-bottom flask, add 5-bromo-1-methyl-1H-
imidazole (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as potassium
carbonate (2.0-3.0 eq.).

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 5-10
minutes. This is critical because the palladium catalyst is oxygen-sensitive.

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1
ratio), via syringe.

Catalyst Addition: Add the palladium catalyst, for example,
Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), to the flask under a positive
pressure of inert gas.

Heating and Monitoring: Immerse the flask in a preheated oil bath (typically 80-100°C) and
stir vigorously. Monitor the reaction by TLC until the bromo-imidazole spot is no longer
visible.

Quenching and Extraction: Once complete, cool the reaction to room temperature. Add water
and extract the product with an organic solvent like ethyl acetate (3x).

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous
sodium sulfate, filter, and concentrate under reduced pressure.

Purification: Purify the resulting residue by flash column chromatography on silica gel to yield
the pure coupled product. The final product's identity and purity should be confirmed by NMR
and MS analysis.

Physicochemical Data of Key Isomers

The specific isomer of bromo-methyl-imidazole used is critical. The position of the bromo and

methyl groups influences the compound's physical properties and reactivity.
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Molecular - .
Compoun CAS Molecular . Boiling Density
Weight ( Form .
d Name Number Formula Point (°C) (g/mL)
g/mol )
2-Bromo-1-
16681-59- .
methyl-1H- ; CaHsBrN:z 161.00 Solid 172 1.649
imidazole
4-Bromo-1-
25676-75- o >110 (flash
methyl-1H- 9 CaHsBrN:2 161.00 Liquid ) 1.614
imidazole P
5-Bromo-1-
methyl-1H-  1003-21-0 CaHsBrN2 161.00 - - -
imidazole

(Data sourced from PubChem and commercial supplier data sheets)[4][12][13][14][15]

Conclusion and Future Outlook

Bromo-methyl-imidazole derivatives are far more than simple chemical intermediates; they are
strategic enablers of molecular innovation. Their predictable reactivity in robust cross-coupling
reactions provides a reliable pathway to novel chemical entities in drug discovery and materials
science.[1] The continued development of more efficient and regioselective synthetic methods
will further expand their accessibility and application.[2] Future research will likely focus on
incorporating these scaffolds into new therapeutic modalities, such as targeted protein
degraders and covalent inhibitors, as well as developing novel functional materials with tailored
electronic and photophysical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.thieme-connect.de/products/ejournals/pdf/10.1055/a-2176-1585.pdf
https://patents.google.com/patent/CN111269183A/en
https://patents.google.com/patent/CN111269183A/en
https://www.sigmaaldrich.com/US/en/product/aldrich/639850
https://pmc.ncbi.nlm.nih.gov/articles/PMC2956513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2956513/
https://ijppr.humanjournals.com/wp-content/uploads/2022/06/3.Rushikesh-Mane-Rohit-Jaysing-Bhor-Mane-Ankita-Prakash.pdf
https://scialert.net/fulltext/?doi=sciintl.2013.253.260
https://www.ijpsjournal.com/article/An+Overview+on+Synthesis+Properties+and+Biological+Activities+of+Imidazole+and+Its+Derivatives
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4321275.htm
https://www.fishersci.ca/shop/products/2-bromo-1-methylimidazole-95-thermo-scientific/p-7034710
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_The_Use_of_1_Methylimidazole_as_a_Catalyst_in_Organic_Synthesis.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/1277653
https://pubchem.ncbi.nlm.nih.gov/compound/1277653
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-1-methyl-1H-imidazole
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-1-methyl-1H-imidazole
https://www.sigmaaldrich.com/TW/zh/product/aldrich/711292
https://www.sigmaaldrich.com/JP/ja/product/aldrich/568279
https://www.benchchem.com/product/b1391589#potential-applications-of-bromo-methyl-imidazole-derivatives-in-research
https://www.benchchem.com/product/b1391589#potential-applications-of-bromo-methyl-imidazole-derivatives-in-research
https://www.benchchem.com/product/b1391589#potential-applications-of-bromo-methyl-imidazole-derivatives-in-research
https://www.benchchem.com/product/b1391589#potential-applications-of-bromo-methyl-imidazole-derivatives-in-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1391589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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